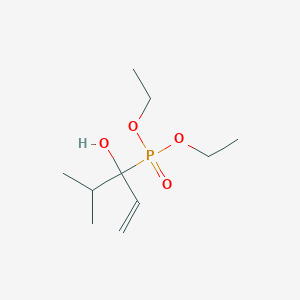
(1-Hydroxy-1-isopropylallyl)phosphonic acid diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Hydroxy-1-isopropylallyl)phosphonic acid diethyl ester is a chemical compound with the molecular formula C10H21O4P and a molecular weight of 236.25 g/mol. It is known for its unique structural properties, which include a phosphonate ester group and a hydroxyl group attached to an isopropylallyl moiety. This compound is used in various scientific research applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxy-1-isopropylallyl)phosphonic acid diethyl ester typically involves the reaction of diethyl phosphite with an appropriate allylic alcohol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphonate ester bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
(1-Hydroxy-1-isopropylallyl)phosphonic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group under appropriate conditions.
Reduction: The compound can be reduced to form different phosphonate derivatives.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions . The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various phosphonate derivatives, which can be further utilized in different chemical and industrial applications .
Scientific Research Applications
(1-Hydroxy-1-isopropylallyl)phosphonic acid diethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce phosphonate groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Hydroxy-1-isopropylallyl)phosphonic acid diethyl ester involves its interaction with specific molecular targets and pathways. The compound’s phosphonate group can form strong bonds with metal ions and other electrophilic centers, making it useful in various catalytic and binding applications . The hydroxyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
(1-Hydroxy-1-isopropylallyl)phosphonic acid: Similar structure but lacks the ester groups.
Diethyl phosphite: A simpler phosphonate ester without the allylic and hydroxyl groups.
(1-Hydroxy-1-isopropylallyl)phosphonic acid dimethyl ester: Similar structure with methyl ester groups instead of ethyl.
Uniqueness
(1-Hydroxy-1-isopropylallyl)phosphonic acid diethyl ester is unique due to its combination of a hydroxyl group, an isopropylallyl moiety, and diethyl phosphonate ester groups. This unique structure imparts specific reactivity and properties that are valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C10H21O4P |
|---|---|
Molecular Weight |
236.24 g/mol |
IUPAC Name |
3-diethoxyphosphoryl-4-methylpent-1-en-3-ol |
InChI |
InChI=1S/C10H21O4P/c1-6-10(11,9(4)5)15(12,13-7-2)14-8-3/h6,9,11H,1,7-8H2,2-5H3 |
InChI Key |
PDGGUAUBIYMOAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C=C)(C(C)C)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















